6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide
Description
6-Methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a methoxy group at position 6 and a carboxamide group linked to a 4-(6-methylbenzothiazol-2-yl)phenyl moiety. This structure combines pyridazine, benzothiazole, and aromatic phenyl groups, which are common in bioactive molecules targeting enzymes or receptors. The benzothiazole moiety is notable for its role in antimicrobial and anticancer agents, while pyridazine derivatives often exhibit kinase inhibition or anti-inflammatory properties .
Properties
IUPAC Name |
6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-12-3-8-15-17(11-12)27-20(22-15)13-4-6-14(7-5-13)21-19(25)16-9-10-18(26-2)24-23-16/h3-11H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQCRBGCFPVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and a suitable aldehyde.
Substitution Reaction: The benzothiazole derivative is then subjected to a substitution reaction with 4-bromoaniline to introduce the phenyl group.
Pyridazine Ring Formation: The final step involves the formation of the pyridazine ring through a cyclization reaction with appropriate reagents and conditions
Chemical Reactions Analysis
6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and pyridazine rings
Scientific Research Applications
6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is also explored for its potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with key enzymes in the bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological activity. Below is a detailed comparison:
Pyridazine-Benzothiazole Hybrids
Pyridazine Derivatives with Aromatic Substitutents
Benzothiazole-Containing Analogs
Key Findings and Trends
Structural Impact on Bioactivity: The methoxy group at pyridazine C6 in the target compound may enhance solubility or modulate electronic effects compared to non-methoxy analogs like the ketone-containing derivative in . Benzothiazole-phenyl linkage is critical for π-π stacking or hydrophobic interactions in enzyme binding, as seen in kinase inhibitors .
Synthetic Flexibility :
- Condensation reactions with 4-(6-methylbenzothiazol-2-yl)aniline are common for introducing the benzothiazole-phenyl moiety .
- Deuterated or fluorinated groups (e.g., in ) improve metabolic stability, a feature absent in the target compound.
Etter’s graph-set analysis () could predict its solid-state interactions.
Biological Activity
6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the existing literature on its biological activity, pharmacological properties, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C22H20N4O2S
- Molecular Weight : 396.49 g/mol
- CAS Number : 313975-99-4
Biological Activity Overview
Research indicates that derivatives of pyridazine, including this compound, exhibit a range of biological activities:
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Anticancer Activity :
- Pyridazine derivatives have been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that certain pyridazine compounds can inhibit cell proliferation and induce apoptosis in breast cancer cell lines (T-47D and MDA-MB-231) through mechanisms involving cell cycle arrest and activation of apoptotic pathways .
- The compound's structure suggests potential interaction with cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. In silico studies have indicated that similar compounds exhibit significant binding affinity to CDK2, leading to inhibition of tumor growth .
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Neuroprotective Effects :
- 6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine derivatives have shown promise in neuroprotection by inhibiting glial activation and reducing the production of pro-inflammatory cytokines. Such effects are beneficial in the context of neurodegenerative diseases where excessive glial activation contributes to neuronal injury .
The biological activity is believed to stem from multiple mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.
- CDK Inhibition : By inhibiting CDK activity, the compound can effectively halt cancer cell division.
- Anti-inflammatory Properties : The suppression of glial activation suggests a role in reducing neuroinflammation, which is critical in neurodegenerative conditions.
Case Studies and Research Findings
Several studies have provided insights into the efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
